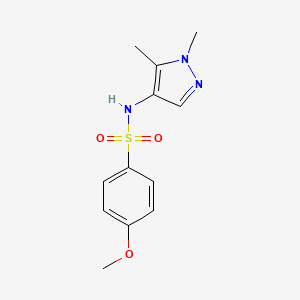![molecular formula C17H15ClFN3O3S B4367118 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide](/img/structure/B4367118.png)
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide, also known as CFPS, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific protein called cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the innate immune system.
Mechanism of Action
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide inhibits the activity of cGAS, which is an important sensor of cytosolic DNA. Upon binding to DNA, cGAS synthesizes cyclic GMP-AMP (cGAMP), which activates the downstream signaling pathway and induces the production of interferons and pro-inflammatory cytokines. By inhibiting cGAS, N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide suppresses the immune response and reduces inflammation.
Biochemical and Physiological Effects:
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide has been shown to decrease the production of interferons, pro-inflammatory cytokines, and chemokines in various cell types, including dendritic cells, macrophages, and T cells. It also reduces the infiltration of immune cells into inflamed tissues and suppresses the activation of T cells. In addition, N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide has been reported to enhance the phagocytic activity of macrophages and promote the clearance of apoptotic cells.
Advantages and Limitations for Lab Experiments
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide is a potent and specific inhibitor of cGAS, which makes it a valuable tool for studying the role of cGAS in various biological processes. However, its use in lab experiments is limited by its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide research. One potential application is in the treatment of autoimmune disorders, where N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide could be used to suppress the immune response and reduce inflammation. Another direction is in the development of combination therapies for cancer, where N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide could be used to enhance the efficacy of chemotherapy or immunotherapy. Moreover, N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide could be further optimized to improve its solubility and reduce its toxicity for use in lab experiments and potential clinical applications.
Scientific Research Applications
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and infectious diseases. It has been shown to inhibit the production of interferons and pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune disorders. N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide has also been found to enhance the efficacy of chemotherapy in cancer treatment by suppressing the immune response against tumor cells. Moreover, N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide has been reported to inhibit the replication of several viruses, including Zika virus and hepatitis B virus.
properties
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O3S/c1-25-12-5-7-13(8-6-12)26(23,24)21-17-9-10-22(20-17)11-14-15(18)3-2-4-16(14)19/h2-10H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGMSDAJIQLZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4367035.png)
![2-(1-adamantylmethyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4367047.png)
![2-(1,3-dimethyl-1H-pyrazol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4367048.png)
![8,9-dimethyl-2-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4367054.png)
![N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-4-methylbenzenesulfonamide](/img/structure/B4367056.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzenesulfonamide](/img/structure/B4367064.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide](/img/structure/B4367065.png)
![1-(3-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4367066.png)
![1-(3,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4367076.png)
![N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4367081.png)
![2-{1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4367102.png)
![2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4367103.png)
![4-methoxy-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4367105.png)
